N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 2-oxo-2-pyrrolidine acetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-methoxy-5-methylphenyl)thiourea
Uniqueness
N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
489435-08-7 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-6-12(19-2)11(9-10)15-13(17)14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
InChI Key |
BYBSIIMIZTXOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)N2CCCC2 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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